molecular formula C10H11FO3S B14020215 Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate

Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate

Cat. No.: B14020215
M. Wt: 230.26 g/mol
InChI Key: FZMSVGKCJLJDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate: is an organic compound with the molecular formula C10H11FO3S It is a derivative of benzoic acid, characterized by the presence of a fluoro, methoxy, and methylthio group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro, methoxy, or methylthio groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for methoxy group substitution.

Major Products:

    Oxidation: Conversion to carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated and methoxylated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and dipole interactions, while the methoxy and methylthio groups can engage in electron-donating interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets .

Comparison with Similar Compounds

  • Methyl 3-fluoro-2-(methylthio)benzoate
  • Methyl 2-fluoro-4-methoxy-3-(methylthio)benzoate
  • Methyl 4-fluoro-2-methoxy-3-(methylthio)benzoate

Uniqueness: Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate is unique due to the specific positioning of its functional groups, which can result in distinct chemical and physical properties compared to its isomers. This unique arrangement can lead to different reactivity patterns and applications in various fields .

Properties

Molecular Formula

C10H11FO3S

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 3-fluoro-4-methoxy-2-methylsulfanylbenzoate

InChI

InChI=1S/C10H11FO3S/c1-13-7-5-4-6(10(12)14-2)9(15-3)8(7)11/h4-5H,1-3H3

InChI Key

FZMSVGKCJLJDAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)SC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.